CVT-2738 Demonstrates the Highest In Vivo Cardioprotective Potency Among Five Principal Ranolazine Metabolites
In a comprehensive study comparing ranolazine and its five principal metabolites (CVT-2512, CVT-2513, CVT-2514, CVT-2738, CVT-4786) in a mouse model of isoprenaline-induced myocardial ischemia, CVT-2738 exhibited the highest protective effect among all metabolites tested [1]. While the study does not provide explicit EC50 values, it directly quantifies the difference in potency, stating that CVT-2738 was the most potent metabolite, yet still less effective than the parent drug, ranolazine [1].
| Evidence Dimension | Protection against isoprenaline-induced myocardial ischemia (as measured by ECG parameters, including T-wave height and RR interval) |
|---|---|
| Target Compound Data | CVT-2738: Exhibited the highest potency among all five metabolites (exact value not provided, but ranked #1) |
| Comparator Or Baseline | Ranolazine: Highest overall potency; CVT-2512, CVT-2513, CVT-2514, CVT-4786: Lower potency than CVT-2738 |
| Quantified Difference | CVT-2738 > all other metabolites; Ranolazine > CVT-2738 |
| Conditions | In vivo mouse model; myocardial ischemia induced by isoprenaline (dose: 100 mg/kg for CVT-2738); ECG monitoring |
Why This Matters
This rank-order potency establishes CVT-2738 as the only metabolite with significant cardioprotective activity in this model, making it the most relevant reference standard for quantifying ranolazine's active metabolite contribution in PK/PD studies and for investigating structure-activity relationships independent of the parent drug.
- [1] Yao, Z., Gong, S., Guan, T., et al. Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. Chem. Pharm. Bull., 57(11), 1218-1222 (2009). View Source
